

An In-depth Technical Guide to 4-tert-butylbenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Tert-butoxybenzonitrile*

Cat. No.: *B071709*

[Get Quote](#)

A Note on the Subject Compound: This guide addresses the discovery, synthesis, and application of 4-tert-butylbenzonitrile (CAS No. 4210-32-6). While the initial query focused on **4-tert-butoxybenzonitrile** (CAS No. 185259-36-3), a comprehensive review of scientific literature reveals that in-depth historical and application data for this specific ether derivative is limited. Conversely, 4-tert-butylbenzonitrile is a well-documented and industrially significant compound with extensive applications in research and development. Given the similarity in nomenclature and the intended audience of scientific professionals, this guide focuses on the more prominent 4-tert-butylbenzonitrile, as it is likely the compound of interest.

Introduction and Historical Context

4-tert-butylbenzonitrile is a substituted aromatic nitrile that has become a valuable building block in organic synthesis. Its development is rooted in the broader advancement of aromatic nitrile chemistry which gained significant momentum during the mid-20th century.^[1] The initial drive for its synthesis was closely linked to industrial demands for versatile aromatic intermediates in the agrochemical and pharmaceutical sectors.^[1]

While a single definitive "discovery" is scattered across various patent literature, systematic study of tert-butyl substituted aromatics grew as chemists recognized the unique stability and reactivity profiles conferred by the bulky tert-butyl group.^[1] Historical patent records from the 1970s and 1980s describe various synthetic strategies, with a notable emphasis on the ammoxidation of p-tert-butyltoluene.^[1] This period saw multiple independent routes being

developed, underscoring the compound's growing industrial importance and establishing its role as a key precursor for more complex molecular architectures.[1]

Physicochemical & Spectroscopic Profile

The unique structural features of 4-tert-butylbenzonitrile—a sterically demanding tert-butyl group and a reactive nitrile moiety on a stable benzene ring—give rise to its characteristic properties.

Property	Value	Source(s)
IUPAC Name	4-tert-butylbenzonitrile	[2][3]
CAS Number	4210-32-6	[2][3][4]
Molecular Formula	C ₁₁ H ₁₃ N	[2][3]
Molecular Weight	159.23 g/mol	[2]
Appearance	Clear, colorless liquid	[3][4]
Boiling Point	258 °C (lit.)	[4]
Density	0.94 g/mL at 25 °C (lit.)	[4]
Refractive Index	1.5150-1.5190 @ 20 °C	[3][4]
SMILES	CC(C) (C)C1=CC=C(C=C1)C#N	[2][3]
InChIKey	IIZURLNRIMKEDL- UHFFFAOYSA-N	[2][3]

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation:

- Infrared (IR) Spectroscopy: A sharp, strong absorption band appears near 2200 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching frequency in aromatic nitriles.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR will show a singlet integrating to 9 protons for the magnetically equivalent methyl groups of the tert-butyl substituent. The aromatic protons will appear as a pair of doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring.
- ^{13}C NMR will display distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, the nitrile carbon, and the four unique carbons of the aromatic ring.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (159.23 g/mol).[2]

Synthesis Methodologies

The synthesis of 4-tert-butylbenzonitrile can be achieved through several strategic pathways, ranging from large-scale industrial processes to versatile laboratory methods.

Method 1: Ammonoxidation of 4-tert-butyltoluene (Industrial Scale)

Ammonoxidation is a highly effective industrial process for converting methyl groups on aromatic rings directly into nitriles.[5] This method, often referred to as the SOHIO process, involves the vapor-phase reaction of the substrate with ammonia and oxygen over a heterogeneous catalyst, typically based on oxides of vanadium and molybdenum.[5]

Causality: The catalyst facilitates the activation of the benzylic C-H bonds of the methyl group, leading to a series of oxidative steps that, in the presence of ammonia, ultimately form the nitrile. This direct conversion is atom-economical and avoids the use of more hazardous cyanating agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. 4-tert-Butylbenzonitrile | C11H13N | CID 77883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-tert-Butylbenzonitrile, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-tert-Butylbenzonitrile | 4210-32-6 [chemicalbook.com]
- 5. Ammonoxidation - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-tert-butylbenzonitrile: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b071709#discovery-and-history-of-4-tert-butoxybenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com